1-(3-Bromophenyl)pyrrolidin-2-one

Description

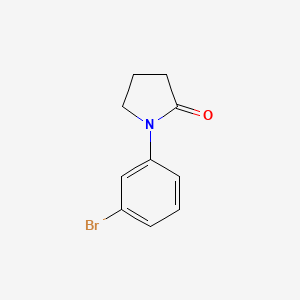

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSLLUAHJIQQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358475 | |

| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38348-83-3 | |

| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 1 3 Bromophenyl Pyrrolidin 2 One

Functional Group Interconversions on the Pyrrolidinone Moiety

The pyrrolidin-2-one ring, a cyclic amide or lactam, possesses characteristic reactivity that allows for several functional group interconversions. These transformations primarily target the amide carbonyl group or the adjacent α-carbon atom.

Reduction of the Lactam Carbonyl One of the most fundamental transformations of the pyrrolidinone moiety is the complete reduction of the amide carbonyl group to a methylene group. This reaction effectively converts the lactam into a substituted pyrrolidine (B122466), a common scaffold in pharmaceuticals. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via the addition of a hydride to the carbonyl carbon, followed by the formation of an intermediate that is subsequently reduced to the amine. masterorganicchemistry.comyoutube.com The use of LiAlH₄ will reduce the tertiary amide of 1-(3-bromophenyl)pyrrolidin-2-one to yield 1-(3-bromophenyl)pyrrolidine. Alternative reducing agents like borane (BH₃) can also be employed for amide reductions. researchgate.net

α-Functionalization The carbon atom alpha to the carbonyl group (C3 position) of the pyrrolidinone ring is amenable to deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles in α-alkylation reactions, allowing for the introduction of alkyl substituents. youtube.com This process, however, can be challenging for lactams compared to ketones. A milder alternative is the Stork enamine synthesis, where the lactam is first converted to an enamine, which then acts as the nucleophile. youtube.com More advanced methods for the α-arylation of pyrrolidinones have also been developed using palladium catalysis, enabling the formation of a new carbon-carbon bond at the α-position with aryl halides. acs.org

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |

| Amide Reduction | 1. LiAlH₄ 2. H₂O | C=O → CH₂ | 1-(3-Bromophenyl)pyrrolidine |

| α-Alkylation | 1. LDA 2. R-X (Alkyl Halide) | Cα-H → Cα-R | 3-Alkyl-1-(3-bromophenyl)pyrrolidin-2-one |

| α-Arylation | Pd catalyst, Ligand, Base, Ar-X | Cα-H → Cα-Ar | 3-Aryl-1-(3-bromophenyl)pyrrolidin-2-one |

Modifications and Substitutions on the Bromophenyl Ring

The bromophenyl ring is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of the substitution is dictated by the directing effects of the two existing substituents: the bromine atom and the 1-(pyrrolidin-2-one) group.

In this compound, the positions ortho to the bromine are C2 and C4, and the para position is C6. The positions ortho to the N-pyrrolidinone group are C2 and C6, and the para position is C4. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the C2, C4, and C6 positions of the phenyl ring. Steric hindrance may reduce the likelihood of substitution at the C2 position, which is flanked by both substituents. Thus, electrophilic substitution is most likely to occur at the C4 and C6 positions.

| Reaction | Reagent(s) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Bromo-4-nitrophenyl)pyrrolidin-2-one and 1-(3-Bromo-6-nitrophenyl)pyrrolidin-2-one |

| Halogenation | Br₂, FeBr₃ | 1-(3,4-Dibromophenyl)pyrrolidin-2-one and 1-(3,6-Dibromophenyl)pyrrolidin-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Bromo-4-acylphenyl)pyrrolidin-2-one and 1-(3-Bromo-6-acylphenyl)pyrrolidin-2-one |

Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom on the phenyl ring serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making them central to the derivatization of this compound.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a versatile method for creating a new carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. organic-chemistry.orglibretexts.org this compound can act as the aryl bromide partner in this reaction. The process typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine ligand, and a base (such as K₂CO₃ or K₃PO₄). nih.govyoutube.com This reaction allows for the synthesis of a wide array of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups at the C3 position of the phenyl ring.

Heck Reaction The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgnih.gov Reacting this compound with various alkenes (e.g., acrylates, styrenes) via the Heck reaction would yield 1-(3-vinylphenyl)pyrrolidin-2-one derivatives, extending the carbon framework with an unsaturated moiety.

Buchwald-Hartwig Amination The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing N-aryl compounds. Using this compound as the substrate, various primary or secondary amines can be coupled to the phenyl ring at the C3 position. researchgate.net The reaction typically employs a palladium catalyst with specialized, bulky phosphine ligands (e.g., BINAP, XPhos) and a strong base like sodium tert-butoxide. This strategy can be used to generate molecules with a diarylamine or alkylarylamine structure. acs.orgliverpool.ac.uk

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Heck | Alkene (e.g., H₂C=CHR) | C-C (alkenyl) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) |

| Buchwald-Hartwig | R¹R²NH (Amine) | C-N | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Pd/Cu catalyst, Base |

| Stille | R-Sn(Alkyl)₃ (Organostannane) | C-C | Pd catalyst |

Stereoselective Derivatization Pathways

As this compound is an achiral molecule, stereoselective derivatization involves reactions that create one or more new stereocenters with control over the stereochemical outcome. Such strategies are crucial for the synthesis of chiral molecules with potential biological activity.

Enantioselective α-Functionalization A primary strategy for introducing chirality is the functionalization of the α-carbon of the pyrrolidinone ring. While direct deprotonation with LDA followed by alkylation is possible, achieving enantioselectivity requires a chiral reagent or catalyst.

Catalytic Asymmetric C-H Functionalization: Advanced methods have been developed for the direct, enantioselective coupling of C-H bonds. For instance, a palladium(II)-catalyzed reaction using chiral phosphoric acids as ligands can achieve enantioselective α-arylation of the methylene C-H bonds in N-heterocycles after conversion to a directing group like a thioamide. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful approach for stereoselective synthesis. Engineered enzymes, such as variants of cytochrome P450, can perform enantioselective α-C-H functionalization of N-aryl pyrrolidines via carbene transfer from diazo compounds, achieving high enantiomeric excess. rochester.edursc.org

Decarboxylative Asymmetric Allylic Alkylation (DAAA): Chiral lactams can be synthesized through methods like the palladium-catalyzed DAAA of α-aryl, β-amido allyl esters. researchgate.net This involves creating a quaternary stereocenter at the α-position.

Diastereoselective Synthesis If a chiral center already exists in a reacting partner or is introduced in a preliminary step, subsequent reactions can be diastereoselective. For example, multicomponent reactions can be designed to construct highly substituted pyrrolidine rings with multiple contiguous stereocenters in a single operation with high diastereoselectivity. nih.gov Similarly, 1,3-dipolar cycloaddition reactions using chiral auxiliaries can produce densely substituted pyrrolidines in a highly diastereoselective manner. ua.es While these methods often build the ring from scratch, the principles of using chiral auxiliaries or catalysts to control the approach of reagents can be applied to modifications of the pre-formed this compound scaffold.

Advanced Structural Characterization and Solid State Chemistry of Pyrrolidin 2 One Compounds

Supramolecular Chemistry and Intermolecular Interactions

The assembly of molecules in a crystal is directed by a complex interplay of intermolecular forces. These interactions dictate the crystal's stability, density, and even its macroscopic properties.

In the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, a variety of hydrogen bonds are instrumental in building the three-dimensional supramolecular network. The presence of N-H and C-H donors, along with oxygen and bromine as potential acceptors, leads to the formation of N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds. nih.gov The N—H⋯O interactions, typically the strongest among these, would likely involve the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. Weaker C—H⋯O and C—H⋯Br interactions further stabilize the crystal packing, creating a robust network of connections. nih.gov

The bromine atom in the 3-bromophenyl group is a potential halogen bond donor. Halogen bonds, which involve the interaction of an electrophilic region on the halogen atom with a nucleophile, are increasingly recognized as significant directional forces in crystal engineering. While not explicitly detailed in the study of the complex analogue, the potential for C—Br⋯O=C interactions between the bromine atom and the carbonyl oxygen of the pyrrolidin-2-one ring is high. These interactions, along with possible Br⋯Br contacts, could play a crucial role in the specific packing arrangement of 1-(3-Bromophenyl)pyrrolidin-2-one.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

For 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H⋯H (36.9%), Br⋯H/H⋯Br (28.2%), and C⋯H/H⋯C (24.3%) contacts. nih.gov The high percentage of H⋯H contacts is typical for organic molecules. The substantial contribution from Br⋯H/H⋯Br interactions underscores the importance of the bromine atom in directing the supramolecular assembly. The C⋯H/H⋯C contacts represent the contribution of C—H⋯π and other van der Waals interactions. A similar analysis for this compound would be invaluable in providing a detailed fingerprint of its intermolecular interactions.

| Interaction Type | Contribution (%) in a Related Compound nih.gov |

| H⋯H | 36.9 |

| Br⋯H/H⋯Br | 28.2 |

| C⋯H/H⋯C | 24.3 |

Table 1: Percentage contributions of various intermolecular contacts to the Hirshfeld surface for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

Computational Chemistry and Theoretical Investigations of 1 3 Bromophenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to perform DFT calculations on novel compounds to predict their properties.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For 1-(3-Bromophenyl)pyrrolidin-2-one, one would expect a negative potential around the carbonyl oxygen and a more complex distribution on the bromophenyl ring due to the interplay between the bromine atom and the aromatic system. While DFT studies on compounds with a 3-bromophenyl group exist, specific HOMO, LUMO, and MEP data for the title compound are absent.

Vibrational Spectroscopy Predictions (FT-IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra. These predictions are vital for assigning specific vibrational modes, such as the characteristic C=O stretch of the lactam ring or the various C-H and C-Br vibrations. Comparing theoretical spectra with experimental data helps to confirm the molecular structure. Although methods for such predictions are well-established, a calculated vibrational analysis specifically for this compound has not been published.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with specific electronic features, such as donor-acceptor systems, can exhibit non-linear optical (NLO) properties, making them interesting for applications in photonics and optoelectronics. Theoretical calculations can estimate NLO properties like the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations would assess the potential of this compound as an NLO material. There is currently no available theoretical evaluation of the NLO properties for this specific molecule.

Elucidation of Reaction Mechanisms and Transition State Modeling

Computational chemistry is instrumental in mapping out reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, this could involve modeling its synthesis or its interactions with biological targets. Such studies provide mechanistic insights that are difficult to obtain experimentally. No specific reaction mechanism or transition state modeling studies involving this compound were identified in the literature search.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Frameworks

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If this compound were part of a library of compounds tested for a specific biological effect, a QSAR model could be developed to predict the activity of related, untested structures. This often involves calculating various molecular descriptors.

Molecular docking, a related technique, simulates the interaction of a small molecule with the binding site of a macromolecular target, such as a protein. This can predict binding affinity and orientation, guiding drug discovery efforts. While QSAR and docking studies have been performed on various pyrrolidine (B122466) analogs for different targets, no such study specifically including this compound has been found.

Structure-Activity Relationship (SAR) Methodologies for Pyrrolidinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. collaborativedrug.com For pyrrolidinone derivatives, various computational SAR methodologies are employed to identify key structural motifs and physicochemical properties that govern their interactions with biological targets. These insights are instrumental in guiding the synthesis of more potent and selective compounds. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of SAR methodologies. These mathematical models correlate the biological activity of a series of compounds with their molecular descriptors. For pyrrolidinone derivatives, several QSAR approaches have been utilized:

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools. tandfonline.com CoMFA calculates steric and electrostatic fields around aligned molecules, while CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com These models generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a study on pyrrolidine derivatives as Mcl-1 inhibitors used CoMFA and CoMSIA to delineate the structural requirements for improved inhibitory potential. tandfonline.com

Hologram QSAR (HQSAR): This 2D-QSAR method does not require molecular alignment and uses molecular holograms, which are fingerprints of all possible molecular fragments. HQSAR has been successfully applied to pyrrolidine derivatives to generate predictive models of their biological activity. tandfonline.com

The insights gained from these SAR studies are critical. For example, research on pyrrolidine derivatives as neuraminidase inhibitors demonstrated that specific substitutions on the pyrrolidine ring are crucial for potent inhibitory activity. nih.gov Similarly, studies on other pyrrolidinone-containing compounds have shown that the position and nature of substituents on the phenyl ring can dramatically affect biological outcomes. nih.gov For this compound, the bromine atom at the meta-position of the phenyl ring is a key feature whose influence on activity can be systematically explored and optimized using SAR principles.

Below is an example of a data table that might be generated during a QSAR study of pyrrolidinone derivatives, illustrating the types of descriptors used.

Table 1: Exemplary Molecular Descriptors for QSAR Analysis of Pyrrolidinone Derivatives

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|---|

| Derivative A | 2.5 | 220.1 | 45.3 | 0 | 2 | 10.5 |

| Derivative B | 3.1 | 250.2 | 45.3 | 0 | 2 | 5.2 |

| Derivative C | 2.8 | 235.1 | 55.6 | 1 | 3 | 8.1 |

This table is illustrative and does not represent actual data for this compound.

Molecular Recognition Studies and Ligand Binding Simulations

Molecular recognition studies, primarily through molecular docking and molecular dynamics (MD) simulations, are essential for understanding how this compound and its analogs interact with their biological targets at an atomic level. nih.govmdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For pyrrolidinone derivatives, docking studies have been instrumental in identifying key interactions within the binding sites of various enzymes and receptors. nih.govasianpubs.org These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For example, in silico docking experiments with 2-pyrrolidinone (B116388) derivatives targeting the LOX enzyme showed that acidic moieties must be placed at a specific distance and orientation in the active site for effective inhibition. nih.govfao.org The 2-pyrrolidinone scaffold itself was also found to contribute significantly to the inhibitory properties. nih.govfao.org

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and provide insights into the thermodynamics and kinetics of the binding process. bham.ac.ukdntb.gov.ua

Several advanced MD simulation techniques are employed to enhance the sampling of conformational space and to study rare events like ligand binding and unbinding:

Accelerated Molecular Dynamics (aMD): This method modifies the potential energy surface to accelerate conformational changes, allowing for the observation of large-scale motions and binding events in computationally accessible timescales. nih.gov

Gaussian Accelerated Molecular Dynamics (GaMD): An enhanced version of aMD, GaMD adds a harmonic boost potential to smoothen the potential energy surface, further improving conformational sampling. bham.ac.uk

Metadynamics: This technique facilitates the exploration of complex free energy landscapes by adding a history-dependent bias potential, which discourages the system from revisiting previously explored conformations. rsc.org It has been used to study the binding of ligands to protein surfaces, which can be challenging for traditional docking methods. rsc.org

These simulation methods have been used to validate the binding modes of pyrrolidinone derivatives and to refine the understanding of their interaction mechanisms. tandfonline.com For a compound like this compound, these simulations could elucidate the role of the bromophenyl group in anchoring the ligand within the binding pocket and the dynamic stability of its interactions with key amino acid residues.

Table 2: Illustrative Docking Scores and Interaction Analysis for a Pyrrolidinone Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | -8.5 | Tyr23, Phe89 | Pi-Pi Stacking |

| Ser120 | Hydrogen Bond | ||

| Leu45, Val52 | Hydrophobic | ||

| Receptor Y | -7.2 | Arg150 | Salt Bridge |

| Trp75 | Pi-Cation |

This table is illustrative. The specific interactions would depend on the target protein being studied.

Through the combined application of SAR methodologies and advanced simulation techniques, a comprehensive understanding of the structure-function profile of this compound can be achieved, paving the way for its development or the design of novel, more effective analogs.

Applications of 1 3 Bromophenyl Pyrrolidin 2 One As a Versatile Chemical Scaffold in Academic Research

Synthetic Building Block for Architecturally Complex Molecules

The inherent reactivity of 1-(3-Bromophenyl)pyrrolidin-2-one makes it a proficient building block for constructing architecturally complex molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the pyrrolidinone core can be incorporated into larger, more elaborate structures.

A notable application is in the synthesis of complex heterocyclic systems. For instance, the core structure of pyrrolidin-2-one has been utilized in Povarov reactions, a type of aza-Diels–Alder reaction, to construct tetrahydroquinoline frameworks. nih.gov These reactions typically involve the condensation of an N-arylimine with an electron-rich olefin, followed by cyclization and a subsequent hydrogen shift to yield the stable tetrahydroquinoline ring system. nih.gov This methodology demonstrates how the pyrrolidinone moiety can be integrated into polycyclic structures that are of significant interest in medicinal chemistry. nih.gov

Furthermore, research has demonstrated the use of the pyrrolidin-2-one scaffold in the synthesis of derivatives of biologically active natural products. One study reported the successful synthesis of 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, a derivative of a natural bromophenol. scispace.com This highlights the utility of the scaffold in creating complex molecules that mimic or are derived from natural sources, opening avenues for biological evaluation.

Table 1: Examples of Complex Molecules Synthesized Using a Pyrrolidin-2-one Scaffold

| Starting Scaffold Principle | Reaction Type | Resulting Complex Molecule | Source |

|---|---|---|---|

| Pyrrolidin-2-one derivative | Povarov Reaction (aza-Diels–Alder) | 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | nih.gov |

| Pyrrolidin-2-one | Benzylation | 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one | scispace.com |

Role in Pharmaceutical Research and Advanced Drug Design Methodologies

The pyrrolidine (B122466) ring is a prominent feature in many biologically active compounds and approved drugs, making its derivatives subjects of intense study in pharmaceutical research. frontiersin.org The five-membered, non-planar ring of the pyrrolidinone scaffold provides a three-dimensional structure that is advantageous for exploring pharmacophore space and achieving specific interactions with biological targets like proteins and enzymes. nih.gov

Research into derivatives of this compound has yielded compounds with significant biological activities. A key study synthesized a series of novel bromophenols incorporating the pyrrolidin-2-one structure and evaluated their potential as therapeutic agents. scispace.com These compounds demonstrated powerful antioxidant properties in various bioanalytical assays. scispace.com Crucially, they also exhibited potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are major targets in the treatment of Alzheimer's disease. scispace.com

Table 2: Cholinesterase Inhibition by a Synthesized Pyrrolidin-2-one Derivative

| Enzyme | Inhibitor | Ki (Inhibition Constant) |

|---|---|---|

| Acetylcholinesterase (AChE) | Novel Pyrrolidin-2-one Bromophenols | 2.60 ± 0.75 nM to 16.36 ± 2.67 nM |

| Butyrylcholinesterase (BChE) | Novel Pyrrolidin-2-one Bromophenols | 13.10 ± 3.33 nM to 54.47 ± 13.53 nM |

Source: scispace.com

The broader pyrrolidinone scaffold is also being explored for other therapeutic areas. For example, related pyrrolidine-2,3-diones have been identified as a novel class of inhibitors for Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, presenting a new strategy for developing antibiotics against multidrug-resistant bacteria. nih.govmdpi.com Similarly, related structures are considered important intermediates in the synthesis of potential anti-cancer agents. researchgate.net The versatility of the scaffold allows medicinal chemists to design and synthesize libraries of compounds for screening against a wide range of diseases. nih.gov

Contributions to Materials Science and Polymer Chemistry

The pyrrolidinone structural motif is not only relevant to medicine but also finds applications in materials science and polymer chemistry. Polymers containing the 2-pyrrolidinone (B116388) unit, such as those derived from 1-ethenyl-2-pyrrolidinone, can exhibit valuable properties like hydrophilicity, biocompatibility, and chemical resistance. ontosight.ai These characteristics make them suitable for applications in biomedical devices, coatings, and adhesives. ontosight.ai

A significant advancement has been the direct incorporation of pyrrolidine-based units into chiral porous organic polymers (POPs). rsc.org Researchers have developed a pyrrolidine-based chiral porous polymer (Py-CPP) using a "bottom-up" synthetic strategy. rsc.org This method involves the Sonogashira–Hagihara coupling reaction of rigid three-dimensional monomers containing the pyrrolidine catalytic moiety. rsc.org The resulting material possesses high stability, inherent porosity, and uniformly distributed catalytic sites, effectively creating a catalytic nanoreactor. rsc.org This innovative use of the pyrrolidinone scaffold bridges the gap between homogeneous catalysis and materials science, leading to robust and recyclable materials with advanced functional properties.

Exploration in Catalysis and Reaction Development

The functional groups within this compound and its derivatives make them suitable for applications in catalysis. The nitrogen atom of the pyrrolidine ring, in particular, can act as a Lewis base or be part of a larger chiral ligand system to facilitate chemical transformations.

The development of the pyrrolidine-based chiral porous polymer (Py-CPP) is a prime example of the scaffold's role in modern catalysis. rsc.org This material has been successfully employed as a heterogeneous organocatalyst, which is advantageous as it can be easily separated from the reaction mixture and reused. The Py-CPP material proved to be highly effective for catalyzing the asymmetric Michael addition of cyclohexanone (B45756) to various nitroolefins. rsc.org Notably, these reactions were carried out in pure water, an environmentally benign solvent, and afforded the desired products with both high yields (up to 98%) and excellent enantioselectivities (up to 99%). rsc.org This work demonstrates the potential of immobilizing pyrrolidine-based catalysts onto a solid support to create efficient, selective, and sustainable catalytic systems.

Q & A

What are the optimal synthetic routes for 1-(3-Bromophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves coupling reactions between pyrrolidin-2-one and halogenated aryl precursors. Key approaches include:

- Buchwald-Hartwig Amination : Reacting 3-bromophenyl halides with pyrrolidin-2-one in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). Yield optimization requires careful control of temperature (80–100°C) and solvent polarity (e.g., toluene or DMF) .

- Direct Alkylation : Using 3-bromoiodobenzene with pyrrolidin-2-one under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMSO. Yields (~59–85%) depend on stoichiometric ratios and reaction time .

- Microwave-Assisted Synthesis : Accelerating reaction kinetics via microwave irradiation, reducing time from hours to minutes while maintaining yields comparable to conventional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.